![molecular formula C10H20ClFN2O2 B3115588 tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride CAS No. 2101775-09-9](/img/structure/B3115588.png)
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Overview
Description
The compound “tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a carbamate group (OC(O)N), which is a functional group derived from carbamic acid and has wide applications in organic synthesis .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine Derivatives : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, related to tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride, have significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis involves a stereospecific double fluorination process, which simplifies the steps needed for preparation of these derivatives for medicinal purposes (Singh & Umemoto, 2011).
Structural Studies and Synthesis
- Carbamate Derivatives : Carbamate derivatives, including tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, are part of a family of isostructural compounds studied for their unique crystal structures. These compounds exhibit bifurcated hydrogen and halogen bonds, crucial for understanding molecular interactions and designing new molecules (Baillargeon et al., 2017).
Intermediates in Pharmaceutical Synthesis
- Synthesis of Biologically Active Compounds : This compound is an important intermediate in the synthesis of several biologically active compounds, such as omisertinib (AZD9291). The synthesis method has been optimized for higher yields, demonstrating its significance in pharmaceutical research (Zhao et al., 2017).
Reactions and Chemical Transformations
- DTBB-Catalysed Reactions : The reaction involving tert-butyl carbamates, including tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, with lithium powder and DTBB (4,4′-di-tert-butylbiphenyl) as a catalyst, leads to functionalized carbamates. These reactions are significant for creating substituted 1,2-diols, a key step in many synthetic processes (Ortiz et al., 1999).
Crystallography and Molecular Interactions
- Carbamate Derivative Crystal Structures : Carbamate derivatives, including tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, have been studied for their crystal structures, which offer insights into hydrogen bonding and molecular interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOQMCJMKAZMC-WSZWBAFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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